molecular formula C14H13N3O2S B7479656 n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

Numéro de catalogue B7479656
Poids moléculaire: 287.34 g/mol
Clé InChI: MKEQVJOEZCTECE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

N-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide can block the activation and proliferation of B cells and other immune cells, leading to the suppression of autoimmune responses and cancer growth.
Biochemical and Physiological Effects:
n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to have potent and selective inhibition of BTK in vitro and in vivo. It can effectively block the activation and proliferation of B cells and other immune cells, leading to the suppression of autoimmune responses and cancer growth. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide for lab experiments include its potency and selectivity for BTK inhibition, as well as its good pharmacokinetic properties. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have good efficacy and safety in preclinical studies. The limitations of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide for lab experiments include its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and analysis.

Orientations Futures

There are several future directions for the research and development of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. Another direction is to conduct clinical trials to evaluate the safety and efficacy of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide in humans for the treatment of cancer and autoimmune diseases. Additionally, the combination of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of new BTK inhibitors based on the structure of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide could be pursued to improve its potency and selectivity.

Méthodes De Synthèse

The synthesis of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step is the synthesis of 2-aminobenzimidazole, which is then reacted with 4-methylbenzenesulfonyl chloride to obtain the desired product, n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide.

Applications De Recherche Scientifique

N-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as suppressing the activity of immune cells that cause autoimmune diseases. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been tested in vitro and in vivo for its efficacy and safety, and has shown good pharmacokinetic properties.

Propriétés

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEQVJOEZCTECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.